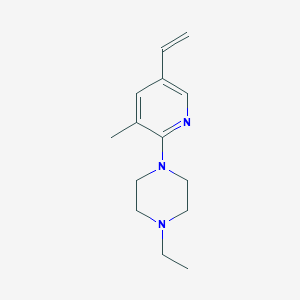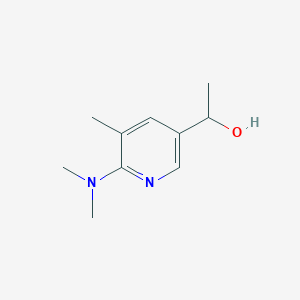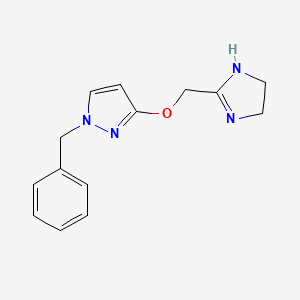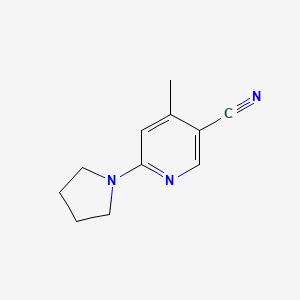
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 4-methyl-6-chloronicotinonitrile with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, along with catalysts or bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile can be compared with other similar compounds, such as:
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile: This compound has an additional methyl group, which may affect its chemical and biological properties.
4,6-Diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-methyl-6-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-9-6-11(13-8-10(9)7-12)14-4-2-3-5-14/h6,8H,2-5H2,1H3 |
InChI Key |
UUIXEAOSTQQIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)

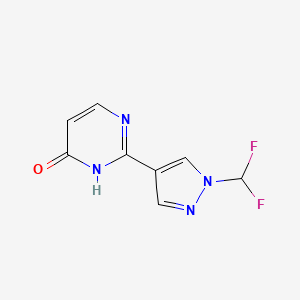
![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)


![(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796174.png)

